molecular formula C9H12ClNO B12976423 (R)-1-(4-Chloro-2-methoxyphenyl)ethanamine

(R)-1-(4-Chloro-2-methoxyphenyl)ethanamine

Cat. No.: B12976423
M. Wt: 185.65 g/mol
InChI Key: MHRDUPOGMYSSOE-ZCFIWIBFSA-N
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Description

®-1-(4-Chloro-2-methoxyphenyl)ethanamine is a chiral amine compound with a molecular formula of C9H12ClNO It is characterized by the presence of a chlorine atom and a methoxy group attached to a phenyl ring, along with an ethanamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Chloro-2-methoxyphenyl)ethanamine typically involves the following steps:

    Starting Material: The synthesis begins with 4-chloro-2-methoxybenzaldehyde.

    Reductive Amination: The aldehyde group is converted to the corresponding amine via reductive amination. This involves the reaction with an amine source, such as ammonia or an amine, in the presence of a reducing agent like sodium cyanoborohydride.

    Chiral Resolution: The racemic mixture of the product is then subjected to chiral resolution techniques, such as crystallization with a chiral resolving agent or chromatography, to obtain the ®-enantiomer.

Industrial Production Methods

In an industrial setting, the production of ®-1-(4-Chloro-2-methoxyphenyl)ethanamine may involve:

    Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance the efficiency and yield of the reductive amination process.

    Chiral Catalysts: Employing chiral catalysts to directly synthesize the ®-enantiomer, thus bypassing the need for chiral resolution.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-Chloro-2-methoxyphenyl)ethanamine undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding alkane or alcohol.

    Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar aprotic solvents.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

®-1-(4-Chloro-2-methoxyphenyl)ethanamine has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in studies investigating the effects of chiral amines on biological systems.

    Industrial Applications: It is employed in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of ®-1-(4-Chloro-2-methoxyphenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways. For example, in medicinal chemistry, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neurological function.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(4-Chloro-2-methoxyphenyl)ethanamine: The enantiomer of the compound, which may have different biological activities.

    1-(4-Chloro-2-methoxyphenyl)ethanol: A related compound with an alcohol group instead of an amine.

    4-Chloro-2-methoxybenzylamine: A structurally similar compound with a benzylamine group.

Uniqueness

®-1-(4-Chloro-2-methoxyphenyl)ethanamine is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer or other related compounds. Its combination of a chlorine atom and a methoxy group on the phenyl ring also contributes to its unique chemical properties and reactivity.

Properties

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

IUPAC Name

(1R)-1-(4-chloro-2-methoxyphenyl)ethanamine

InChI

InChI=1S/C9H12ClNO/c1-6(11)8-4-3-7(10)5-9(8)12-2/h3-6H,11H2,1-2H3/t6-/m1/s1

InChI Key

MHRDUPOGMYSSOE-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](C1=C(C=C(C=C1)Cl)OC)N

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)OC)N

Origin of Product

United States

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